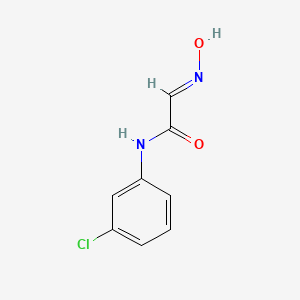
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide is a useful research compound. Its molecular formula is C26H37NO6 and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide, also known by its chemical name (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide, is a compound of interest in the field of neurology and inflammation .
Target of Action
It is an analog of bimatoprost , which is known to target prostaglandin receptors, specifically the FP receptor . These receptors play a crucial role in various physiological processes, including inflammation and pain sensation.
Mode of Action
As an analog of bimatoprost , it may share a similar mechanism. Bimatoprost is a synthetic prostamide that mimics the effects of naturally occurring prostaglandins . It binds to the prostaglandin FP receptors, triggering a series of cellular responses.
Biochemical Pathways
Given its structural similarity to bimatoprost , it may influence the prostaglandin signaling pathways, which have downstream effects on inflammation and pain sensation.
Result of Action
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is a useful reagent for developing methods for treating epithelial-related conditions, including hair loss . This suggests that the compound’s action at the molecular and cellular level may influence cell growth and differentiation.
Properties
CAS No. |
1193782-16-9 |
|---|---|
Molecular Formula |
C26H37NO6 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)-7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-23,25,28-30,32H,2,7,10-13,16-18H2,(H,27,33) |
InChI Key |
NYRITJWASKBGOC-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |
Isomeric SMILES |
C1[C@H](C([C@H](C1=O)C/C=C\CCCC(=O)NC(CO)CO)/C=C/[C@H](CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/new.no-structure.jpg)
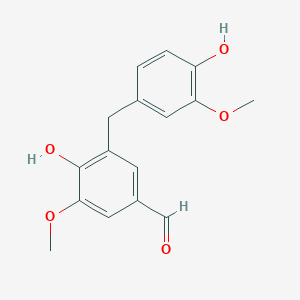
![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)
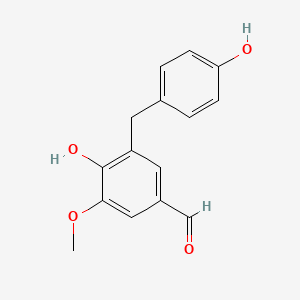

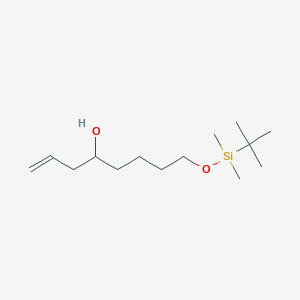
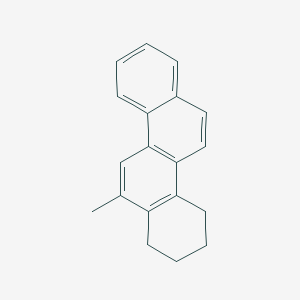
![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)
